3-Azabicyclo[3.1.0]hexane, 3-methyl-1-(3-pyridinyl)- 3-Azabicyclo[3.1.0]hexane, 3-methyl-1-(3-pyridinyl)-
Brand Name: Vulcanchem
CAS No.: 919106-10-8
VCID: VC16953261
InChI: InChI=1S/C11H14N2/c1-13-7-10-5-11(10,8-13)9-3-2-4-12-6-9/h2-4,6,10H,5,7-8H2,1H3
SMILES:
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol

3-Azabicyclo[3.1.0]hexane, 3-methyl-1-(3-pyridinyl)-

CAS No.: 919106-10-8

Cat. No.: VC16953261

Molecular Formula: C11H14N2

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

3-Azabicyclo[3.1.0]hexane, 3-methyl-1-(3-pyridinyl)- - 919106-10-8

Specification

CAS No. 919106-10-8
Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
IUPAC Name 3-methyl-1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane
Standard InChI InChI=1S/C11H14N2/c1-13-7-10-5-11(10,8-13)9-3-2-4-12-6-9/h2-4,6,10H,5,7-8H2,1H3
Standard InChI Key ZJBQKIZQUXQULK-UHFFFAOYSA-N
Canonical SMILES CN1CC2CC2(C1)C3=CN=CC=C3

Introduction

Structural Characterization and Nomenclature

Bicyclic Framework and Substituent Configuration

The compound’s core structure, 3-azabicyclo[3.1.0]hexane, consists of a fused bicyclic system comprising a five-membered ring and a three-membered ring. The nitrogen atom resides at the bridgehead position (3-position), while the methyl and pyridinyl groups occupy the 3- and 1-positions, respectively . The SMILES notation (CN1CC2C(C1)(C2)c1cccnc1) clarifies the connectivity: the methyl group (CH₃) is bonded to the nitrogen, and the pyridine ring is attached to the bridged carbon .

Synthetic Methodologies

Copper-Catalyzed Tandem Michael Addition and Cyclization

A scalable route involves the reaction of allenes with allylamines in the presence of a copper catalyst . The mechanism proceeds via:

  • Michael Addition: The allylamine attacks the allene’s electrophilic β-carbon, forming a conjugated enamine intermediate.

  • Oxidative Carbanion Cyclization: Copper mediates intramolecular 5-exo-trig cyclization, yielding the bicyclic framework .

This method achieves moderate to high yields (42–85%) and tolerates diverse substituents, making it suitable for derivatization .

Alternative Routes and Precursors

Physicochemical Properties

PropertyValueSource
Molecular Weight174.24 g/mol
Boiling PointNot Reported
Melting PointNot Reported
DensityNot Reported
SolubilityLikely polar aprotic solvents
LogPEstimated ~1.35 (hydrochloride analog)

The hydrochloride salt (CAS: 73799-64-1) of the parent 3-azabicyclo[3.1.0]hexane exhibits a boiling point of 156.4°C and a flash point of 48.4°C, suggesting volatility under standard conditions .

Industrial and Research Applications

Intermediate in Organic Synthesis

The compound serves as a precursor for 1,2,5-thiadiazole derivatives, which are explored as kinase inhibitors and antimicrobial agents .

Material Science

Bicyclic amines are utilized in polymer cross-linking and coordination chemistry due to their rigid, electron-donating scaffolds .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator